3-Anilino-1,3-diphenylpropan-1-one
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Overview
Description
3-Anilino-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C21H19NO It is known for its complex structure, which includes an aniline group attached to a diphenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1,3-diphenylpropan-1-one typically involves the reaction of aniline with 1,3-diphenylpropan-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-Anilino-1,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Anilino-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various biological targets. The compound’s reactivity also allows it to undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenylpropan-1-one
- 3-Anilino-1,3-diphenyl-2-propanone
- 3-Anilino-2-methyl-1,3-diphenylpropan-1-one
Uniqueness
3-Anilino-1,3-diphenylpropan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-anilino-1,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20,22H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRXNBYEWYMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967684 |
Source
|
Record name | 3-Anilino-1,3-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5316-82-5 |
Source
|
Record name | 3-Anilino-1,3-diphenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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